molecular formula C8H8N4S B6142914 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline CAS No. 362656-67-5

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Cat. No.: B6142914
CAS No.: 362656-67-5
M. Wt: 192.24 g/mol
InChI Key: JPVXZIFKJVAXJU-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a triazole ring attached to a sulfanyl group, which is further connected to an aniline moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aniline moiety may interact with various biological receptors, influencing cellular pathways and processes. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is unique due to its specific combination of a triazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVXZIFKJVAXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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